molecular formula C21H13F4N3O2 B244189 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B244189
M. Wt: 415.3 g/mol
InChI Key: HQVUZWOXVJALDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as TFB-TBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFB-TBM is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has also been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and neuroprotection. N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has also been shown to have anti-inflammatory effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is its high potency and specificity, which makes it a useful tool for studying various signaling pathways and cellular processes. However, one limitation of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is its potential toxicity and side effects, which may limit its use in certain experiments or applications.

Future Directions

There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, including:
1. Further studies on the mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide and its effects on various signaling pathways and cellular processes.
2. Investigation of the potential therapeutic applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
3. Development of new derivatives of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide with improved potency and selectivity.
4. Studies on the pharmacokinetics and pharmacodynamics of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide in vivo to determine its safety and efficacy.
5. Investigation of the potential synergistic effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide with other drugs or therapies.
In conclusion, N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a promising chemical compound that has potential therapeutic applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 4-(1H-benzimidazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide in high yield and purity.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In immunology, N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to modulate the immune response and reduce inflammation.

properties

Molecular Formula

C21H13F4N3O2

Molecular Weight

415.3 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C21H13F4N3O2/c1-30-19-17(24)15(22)14(16(23)18(19)25)21(29)26-11-8-6-10(7-9-11)20-27-12-4-2-3-5-13(12)28-20/h2-9H,1H3,(H,26,29)(H,27,28)

InChI Key

HQVUZWOXVJALDB-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)F)F

Origin of Product

United States

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